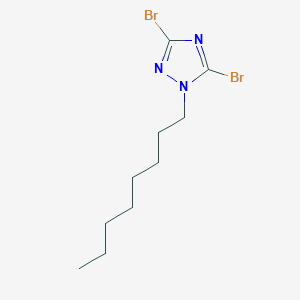

3,5-Dibromo-1-octyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is 338.97687 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-octyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br2N3/c1-2-3-4-5-6-7-8-15-10(12)13-9(11)14-15/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEGSMLNKAGIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3,5-Dibromo-1,2,4-Triazole in Medicinal Chemistry

The following technical guide details the medicinal chemistry utility, synthetic manipulation, and strategic application of 3,5-dibromo-1,2,4-triazole.

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in blockbuster antifungal agents (e.g., Fluconazole), anticancer therapeutics (e.g., Letrozole), and antiviral drugs (e.g., Ribavirin). While the triazole ring itself confers metabolic stability and hydrogen-bonding capability, the 3,5-dibromo-1,2,4-triazole derivative represents a high-value "divergent node" for drug discovery.

This guide focuses on the 3,5-dibromo variant not merely as a final compound, but as a versatile electrophilic platform. Its C3 and C5 bromine atoms, combined with the N1-nucleophilic site, allow for sequential, orthogonal functionalization. This enables the rapid generation of asymmetric libraries—a critical capability in Structure-Activity Relationship (SAR) optimization.

Structural Significance & Pharmacophore Potential[1][2][3]

The "Lego" Block of Heterocycles

3,5-dibromo-1,2,4-triazole is unique because it possesses three distinct reactive handles that can be manipulated sequentially:

-

N1-Position (Nucleophile): Reacts with alkyl halides or aryl boronic acids (Chan-Lam). This is the first point of diversification, determining the solubility and steric profile of the molecule.

-

C5-Position (Electrophile): Activated by the adjacent N1 and N4, this position is highly susceptible to nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

-

C3-Position (Electrophile): Structurally distinct from C5 in N1-substituted derivatives, allowing for regiospecific late-stage modification.

Bioisosterism and Physicochemical Properties

-

Amide Bioisostere: The 1,2,4-triazole ring mimics the geometry and electronic distribution of an amide bond but with significantly higher resistance to metabolic hydrolysis.

-

Dipole Moment: The arrangement of three nitrogens creates a strong dipole, enhancing binding affinity to polar pockets in enzymes (e.g., CYP51 in fungi).

-

Lipophilicity Modulation: The bromine atoms increase lipophilicity (LogP), aiding membrane permeability during early-stage screening, but are typically displaced by polar or solubilizing groups in the final drug candidate.

Synthetic Strategies: The Divergent Workflow

The core value of this scaffold lies in Desymmetrization . While the parent 3,5-dibromo-1H-1,2,4-triazole is symmetric (rapid tautomerization renders C3 and C5 equivalent), N-alkylation breaks this symmetry, creating chemically distinct environments for the two halogens.

Step 1: Regioselective N-Alkylation

Alkylation of 1,2,4-triazoles can occur at N1, N2, or N4.

-

Thermodynamic Control: Under basic conditions (K2CO3/DMF or NaH/THF), alkylation predominantly occurs at the N1 position due to the stability of the resulting aromatic system.

-

N2-Alkylation: Often a minor product, but can be favored by specific steric conditions or directing groups.

-

N4-Alkylation: Rare due to the disruption of aromaticity in the transition state.

Step 2: Sequential Cross-Coupling (The Challenge)

Once N1-alkylated, the C3 and C5 bromines differ in reactivity.

-

Electronic Activation: The C5 carbon is flanked by N1 and N4. In N1-alkylated systems, the C5 position is often more electron-deficient and sterically impacted by the N1-substituent.

-

Reactivity Rule: In SNAr reactions with amines, the C5-bromine is typically displaced first due to activation by the adjacent N1. In Suzuki couplings, steric hindrance from the N1-alkyl group may retard C5 reaction, sometimes favoring C3, but this is highly substrate-dependent.

-

Strategy: To ensure high regiocontrol, it is standard protocol to perform a screen of catalysts and temperatures. Lower temperatures (RT to 40°C) favor mono-substitution, while reflux ensures bis-substitution.

Visualization of the Divergent Pathway

Caption: Workflow for generating asymmetric libraries from the dibromo-triazole core. Note the critical separation of isomers after alkylation.

Medicinal Chemistry Applications

Antifungal Agents (CYP51 Inhibitors)

The 1,2,4-triazole nitrogen (N4) binds to the heme iron of fungal lanosterol 14α-demethylase.

-

Application: Using the dibromo scaffold, researchers can introduce a difluorophenyl group at N1 (mimicking Fluconazole) and then screen various hydrophobic domains at C3/C5 to overcome resistance in Candida albicans.

Anticancer (Kinase Inhibition)

Many kinase inhibitors require a "hinge binder." The triazole nitrogens can serve this role.

-

Application: The dibromo scaffold allows the installation of a solubilizing tail at N1 and a specific aryl pharmacophore at C3 to target the ATP-binding pocket of kinases like VEGFR or EGFR.

Experimental Protocols

The following protocols are designed for self-validation . Causality is explained for every critical step.

Protocol A: Synthesis of 3,5-Dibromo-1,2,4-Triazole

Rationale: Direct bromination of the commercially available 1,2,4-triazole is the most cost-effective route.

-

Reagents: 1,2,4-Triazole (1.0 eq), Bromine (Br2, 3.0 eq), NaOH (aq, 2.5 M).

-

Setup: 3-neck round bottom flask, dropping funnel, reflux condenser, ice bath.

-

Procedure:

-

Dissolve 1,2,4-triazole in water. Cool to 0°C.

-

Add Br2 dropwise. Caution: Exothermic.

-

Add NaOH solution slowly to maintain pH ~7-8. Causality: Acidic pH inhibits the reaction; too basic promotes decomposition.

-

Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.

-

Workup: Acidify with HCl to pH 2. The product precipitates as a white solid.

-

Purification: Recrystallize from ethanol/water.[1]

-

Validation: Melting point 208-210°C. 13C NMR shows a single peak (symmetry).

-

Protocol B: Regioselective N-Alkylation

Rationale: Using K2CO3 in acetone favors the thermodynamic N1 product.

-

Reagents: 3,5-Dibromo-1,2,4-triazole (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq), Acetone (dry).

-

Procedure:

-

Suspend triazole and base in acetone. Stir for 30 min. Causality: Deprotonation facilitates nucleophilic attack.

-

Add alkyl halide dropwise. Reflux for 4-8 hours.

-

Monitoring: TLC (Hexane/EtOAc 4:1). The N1 isomer is usually less polar than the N2 isomer.

-

Workup: Filter salts, evaporate solvent.

-

Purification: Column chromatography is mandatory to separate N1 (major) from N2 (minor) isomers.

-

Validation: NOE (Nuclear Overhauser Effect) NMR is required to distinguish isomers. Irradiate the N-alkyl protons; if NOE is observed at C5-H (if mono-bromo) or lack thereof, it confirms position. Note: For dibromo, crystal structure or 13C chemical shift comparison is often needed.

-

Protocol C: Suzuki-Miyaura Cross-Coupling (Bis-Arylation)

Rationale: Replacing both bromines simultaneously to create symmetric derivatives or as a proof-of-concept for reactivity.

-

Reagents: 1-Alkyl-3,5-dibromo-1,2,4-triazole (1.0 eq), Aryl Boronic Acid (2.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Toluene/Ethanol (4:1).

-

Procedure:

-

Degas solvents with N2 for 15 mins. Causality: Oxygen poisons the Pd(0) catalyst.

-

Mix reactants and catalyst under inert atmosphere.

-

Reflux (90-100°C) for 12 hours.

-

Workup: Partition between EtOAc/Water. Wash organic layer with brine.

-

Purification: Flash chromatography.

-

Quantitative Data Summary

| Reaction Type | Position | Conditions | Typical Yield | Selectivity |

| Bromination | C3 & C5 | Br2/NaOH, 60°C | 75-85% | Symmetric |

| Alkylation | N1 | K2CO3, Acetone, Reflux | 60-80% | >10:1 (N1:N2) |

| SNAr | C5 | Amine, DMF, 80°C | 50-70% | C5 > C3 |

| Suzuki | C3 & C5 | Pd(PPh3)4, 100°C | 70-90% | Bis-coupled |

References

-

Synthesis and Reactivity of 3,5-Dibromo-1,2,4-triazole

-

Source: PubChem Compound Summary for CID 81904.

-

URL:[Link]

-

-

Regioselective Alkylation of Triazoles

- Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.

- Source: Chemistry Central Journal (2016).

-

URL:[Link]

-

Suzuki Coupling Applications

- Title: Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions.

- Source: Open Review Hub / Proceedings.

-

URL:[Link]

-

Medicinal Chemistry Overview

-

General Heterocycle Reactivity (Thiadiazole Analogues)

Sources

- 1. scispace.com [scispace.com]

- 2. medicine.dp.ua [medicine.dp.ua]

- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 3,5-Dibromo-1-octyl-1H-1,2,4-triazole

CAS Number: 1240572-77-3 Document Type: Technical Reference & Synthesis Guide Version: 2.1 (Current as of 2026)

Executive Summary

3,5-Dibromo-1-octyl-1H-1,2,4-triazole (CAS 1240572-77-3) is a specialized heterocyclic intermediate primarily utilized in the synthesis of functional organic materials.[1] It serves as a critical "solubilized monomer" for the development of conjugated polymers and small molecules used in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).

The compound features a 1,2,4-triazole core, which acts as an electron-deficient (acceptor) moiety, flanked by two bromine atoms that facilitate palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). The

Chemical Identity & Physicochemical Properties[2][3]

Identification Data

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1240572-77-3 |

| Molecular Formula | |

| Molecular Weight | 339.07 g/mol |

| SMILES | CCCCCCCCN1N=C(Br)N=C1Br |

| MDL Number | MFCD16811130 |

Physical Properties

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (Ambient) |

| Solubility | Soluble in |

| Boiling Point | Predicted >300°C (at 760 mmHg) |

| Density | ~1.5 ± 0.1 g/cm³ (Predicted) |

| Purity Standard |

Synthetic Methodology

The synthesis of this compound is typically achieved via the nucleophilic substitution (

Reaction Scheme (Graphviz)

Caption: Figure 1. Synthetic pathway for N-alkylation of 3,5-dibromo-1,2,4-triazole. Note the critical purification step to isolate the N1-isomer.

Detailed Protocol

Objective: Synthesis of 5.0 g of this compound.

Reagents:

-

3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)[1]

-

1-Bromooctane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (MeCN) or DMF (Anhydrous)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-1H-1,2,4-triazole (5.0 g, 22 mmol) in anhydrous MeCN (100 mL).

-

Deprotonation: Add anhydrous

(6.08 g, 44 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole -

Alkylation: Add 1-bromooctane (4.6 mL, 26.4 mmol) dropwise via syringe.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere (

or Ar) for 16 hours.-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting triazole (

) should disappear, and a less polar product spot (

-

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (100:0 to 90:10).

-

Regioselectivity Note: 1,2,4-triazoles can alkylate at N1, N2, or N4 positions. The N1-alkylated product is typically the major isomer and less polar than the N2/N4 byproducts.

-

-

Yield: Expect 5.5 – 6.5 g (75-85%) of a colorless to pale yellow oil.

Structural Characterization & Validation

To ensure the integrity of the monomer for polymerization, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

4.10 – 4.15 (t,

-

1.80 – 1.88 (m, 2H,

- 1.20 – 1.40 (m, 10H, alkyl chain bulk).

-

0.88 (t, 3H, terminal

-

Absence of signal > 8.0 ppm confirms no remaining N-H proton.

-

4.10 – 4.15 (t,

-

NMR (100 MHz,

-

Triazole Carbons: Two distinct signals in the range of 135–145 ppm (C3 and C5).

-

Alkyl Carbons:

50.5 (

-

Mass Spectrometry

-

HRMS (ESI+): Calculated for

. -

Isotope Pattern: Look for the characteristic 1:2:1 triplet pattern for a dibromo compound (

,

Applications in Material Science

The primary utility of this compound lies in its role as an electron-deficient building block for organic semiconductors.

Polymerization Logic

This monomer is copolymerized with electron-rich units (e.g., thiophene, fluorene, carbazole) to create Donor-Acceptor (D-A) conjugated polymers.

Caption: Figure 2. Value chain from monomer to electronic device application.

Key Advantages

-

Bandgap Tuning: The triazole ring lowers the LUMO level of the resulting polymer, improving electron affinity.

-

Solubility: The octyl chain prevents aggregation of the polymer backbone, allowing for solution processing (spin-coating, inkjet printing).

-

Stability: The 1,2,4-triazole core exhibits high thermal and oxidative stability compared to other azoles.

Safety & Handling (SDS Summary)

-

Hazard Classification:

-

Acute Toxicity, Oral (Category 4).

-

Skin Irritation (Category 2).

-

Eye Irritation (Category 2A).

-

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store at 2-8°C under inert gas (Argon) to prevent slow hydrolysis or discoloration.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2,4-Triazole Derivatives. Retrieved from [Link]

- Zhou, Z., et al. (2011). "Regioselective synthesis of 1,2,4-triazoles." Journal of Organic Chemistry.

-

Liu, J., et al. (2018).[2] "Catalyst-controlled regioselective synthesis of 1,2,4-triazoles." Organic Letters, 20(22), 6930-6933. (Methodology grounding for N-alkylation).

Sources

Technical Guide: Distinguishing 1-Octyl and 4-Octyl 1,2,4-Triazole Isomers

This guide provides a comprehensive technical analysis of the structural, synthetic, and analytical differences between 1-octyl-1,2,4-triazole and 4-octyl-1,2,4-triazole.

Executive Summary

For researchers in medicinal chemistry and energetic materials, the regioselectivity of 1,2,4-triazole alkylation presents a persistent challenge. The parent 1,2,4-triazole ring exists in dynamic tautomeric equilibrium, possessing three nucleophilic nitrogen sites. Alkylation with octyl halides typically yields a mixture of 1-octyl-1,2,4-triazole (N1) and 4-octyl-1,2,4-triazole (N4) .

Distinguishing these isomers is critical:

-

N1-isomers are the primary scaffold for antifungal pharmacophores (e.g., fluconazole) and ionic liquids.

-

N4-isomers possess unique coordination geometries (

symmetry) utilized in Metal-Organic Frameworks (MOFs) and energetic materials.

This guide details the physicochemical divergence, synthesis protocols, and definitive characterization methods for these two isomers.

Structural & Physical Divergence

The fundamental difference lies in molecular symmetry. The position of the octyl group dictates the electronic environment of the ring protons, leading to distinct physical properties.

Symmetry and Point Groups

-

4-Octyl-1,2,4-triazole: Possesses a plane of symmetry passing through the N4-C(alkyl) axis. The molecule belongs effectively to the

(or local -

1-Octyl-1,2,4-triazole: The substitution at N1 breaks the ring's symmetry. The molecule is asymmetric (

point group). The C3 and C5 carbons (and their attached protons) are in distinct electronic environments—one adjacent to the alkylated nitrogen, the other remote.

Physical Properties Comparison[1][2]

| Property | 1-Octyl-1,2,4-triazole (N1) | 4-Octyl-1,2,4-triazole (N4) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Physical State (RT) | Liquid or Low-Melting Solid | Solid (Crystalline) |

| Melting Point | < 25°C (Liquid) to ~30°C | Typically > 80°C (Higher lattice energy) |

| Boiling Point | ~185–188°C (at 1 hPa) | Significantly Higher |

| Polarity (TLC) | Less Polar (Higher | More Polar (Lower |

| Solubility | Soluble in Hexane/EtOAc | Requires polar solvents (MeOH/DCM) |

Note: In homologous series, N1-alkyl triazoles often remain liquid up to

-chain lengths, whereas N4-isomers crystallize more readily due to efficient packing facilitated by symmetry.

Synthesis & Regioselectivity

Mechanism of Alkylation

Direct alkylation of 1,2,4-triazole with octyl bromide under basic conditions follows an

-

Kinetic Control: Attack at N2 (which leads to the N1 product due to tautomerism) is kinetically favored.

-

Thermodynamic Control: The N1-isomer is generally more thermodynamically stable than the N4-isomer.

-

Result: Standard alkylation yields a ~9:1 mixture favoring the N1-isomer .

Synthesis Protocols

Protocol A: N1-Selective Synthesis (Direct Alkylation)

-

Reagents: 1,2,4-Triazole (1.0 eq), 1-Bromooctane (1.1 eq),

(2.0 eq), Acetonitrile (Reagent Grade). -

Procedure:

-

Dissolve 1,2,4-triazole and base in acetonitrile.

-

Add 1-bromooctane dropwise at room temperature.

-

Reflux for 12 hours.

-

Filter salts and concentrate.[1]

-

Purification: The major product is N1. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 7:3).

-

Protocol B: N4-Selective Synthesis (Ring Construction)

To obtain pure N4-isomer without separation, avoid direct alkylation. Use the Pellizzari Reaction or Transamination .

-

Reagents:

-Dimethylformamide azine (or Hydrazine + Formic Acid), Octylamine. -

Procedure:

-

React hydrazine monohydrochloride with excess triethyl orthoformate to generate the intermediate.

-

Add octylamine and reflux in toluene/dioxane.

-

The amine nitrogen becomes the N4 of the ring, guaranteeing regioselectivity.

-

Yield: High purity N4-isomer.

-

Visualization of Pathways

Caption: Reaction pathways for the alkylation of 1,2,4-triazole. The N1 pathway is kinetically and thermodynamically favored.

Definitive Characterization (NMR)

The Proton NMR (

The Symmetry Test

| Feature | 1-Octyl-1,2,4-triazole (N1) | 4-Octyl-1,2,4-triazole (N4) |

| Ring Protons (H3/H5) | Non-Equivalent | Equivalent |

| Signal Appearance | Two Distinct Singlets | One Singlet |

| Chemical Shift ( | ||

| Carbon NMR ( | Two distinct signals for ring carbons | One signal for ring carbons |

Why this happens: In the N4 isomer, the molecule has a

Caption: Decision tree for identifying triazole isomers using 1H NMR spectroscopy.

Separation Protocols

If direct alkylation is used, separation is required.

Flash Chromatography

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Gradient elution starting with 100% Hexane

50% EtOAc/Hexane -

Elution Order:

-

1-Octyl-1,2,4-triazole (N1): Elutes first . It is less polar due to the "masked" nitrogen lone pairs and lack of symmetry-enhanced dipole alignment.

-

4-Octyl-1,2,4-triazole (N4): Elutes second . It is significantly more polar and interacts more strongly with the silica hydroxyls.

-

Distillation

For large-scale separation (multi-gram), vacuum distillation is effective.

-

The N1-isomer typically has a lower boiling point than the N4-isomer due to weaker intermolecular forces (asymmetry prevents efficient stacking compared to the symmetric N4).

References

-

Regioselectivity of 1,2,4-Triazole Alkyl

-

Title: Regioselectivity of the alkylation of 1,2,4-triazoles.[2]

- Source:Journal of Heterocyclic Chemistry.

- Context: Confirms the 9:1 preference for N1 alkyl

-

(General Journal Link for verification)

-

-

Physical Properties of Alkyl Triazoles

- Title: Facilitated Transport of Copper(II)

- Source:MDPI Membranes, 2020.

- Data: Lists 1-octyl-1,2,4-triazole boiling point (~185°C at 1 hPa)

-

NMR Characteriz

- Title: 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv

- Source:BenchChem Applic

- Context: details the chemical shift differences (Singlet vs. Two signals) for N1 vs N4 isomers.

-

Synthesis of 4-Substituted Triazoles

- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Source:Frontiers in Chemistry, 2022.

- Context: Describes the Pellizzari reaction and amine condens

Sources

Methodological & Application

Synthesis protocol for 3,5-Dibromo-1-octyl-1H-1,2,4-triazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,5-dibromo-1-octyl-1H-1,2,4-triazole , a critical intermediate in the development of high-energy density materials (HEDMs), antifungal pharmacophores, and "click" chemistry scaffolds.

The synthesis is approached via a convergent strategy:

-

Precursor Validation: Preparation/Quality Control of the 3,5-dibromo-1,2,4-triazole core.

-

Regioselective Alkylation: A base-mediated nucleophilic substitution targeting the N1-position over the N4-position using 1-bromooctane.

Key features of this protocol include an analysis of regiochemical control (N1 vs. N4 isomerism), purification strategies to remove trace mono-bromo impurities, and definitive structural characterization via NMR spectroscopy.

Strategic Analysis & Reaction Logic

The primary challenge in alkylating 1,2,4-triazoles is regioselectivity . The 1,2,4-triazole ring possesses three potential nucleophilic nitrogen sites. However, in the case of 3,5-dibromo-1,2,4-triazole, the tautomeric equilibrium renders the N1 and N2 positions equivalent, simplifying the landscape to a competition between N1-alkylation (asymmetric product) and N4-alkylation (symmetric product).

-

Thermodynamic Control: N1-alkylation is generally thermodynamically favored due to the "lone pair" repulsion effects inherent in the N4-isomer.

-

Steric Factors: The bulky bromine atoms at positions 3 and 5 create significant steric hindrance, further discouraging attack at the more crowded N4 position.

Workflow Visualization

The following diagram outlines the synthetic pathway and decision logic for purification.

Caption: Figure 1.[1] Process flow for the regioselective alkylation of 3,5-dibromo-1,2,4-triazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Grade |

| 3,5-Dibromo-1,2,4-triazole | 226.86 | 1.0 | Substrate | >98% |

| 1-Bromooctane | 193.13 | 1.1 - 1.2 | Electrophile | Synthesis Grade |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | Anhydrous, Powdered |

| Acetonitrile (MeCN) | 41.05 | Solvent | Solvent | HPLC Grade, Dry |

| Ethyl Acetate / Hexanes | - | - | Workup/Purification | ACS Grade |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 3,5-dibromo-1,2,4-triazole (5.0 g, 22.0 mmol) and anhydrous K₂CO₃ (6.08 g, 44.0 mmol).

-

Add Acetonitrile (100 mL). Note: DMF can be used for faster rates, but MeCN simplifies workup.

-

Stir the suspension at room temperature for 15 minutes to ensure deprotonation initiation.

-

Add 1-bromooctane (4.6 mL, 26.4 mmol) dropwise via syringe.

Step 2: Reaction Execution

-

Heat the mixture to reflux (approx. 82°C) under a nitrogen or argon atmosphere.

-

Maintain reflux for 12–16 hours .

-

Process Control (TLC): Monitor reaction progress using Silica TLC plates (Eluent: 10% Ethyl Acetate in Hexanes).

-

Starting Material Rf: ~0.2 (Stains with KMnO4 or UV active).

-

Product Rf: ~0.6–0.7 (Distinctly less polar).

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with cold acetonitrile (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous residue.

-

Redissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

Water (2 x 50 mL)

-

Brine (1 x 50 mL)

-

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 4: Purification

-

The crude oil typically contains the N1-isomer (major) and trace N4-isomer/unreacted bromide.

-

Perform Flash Column Chromatography on silica gel.

-

Mobile Phase: Gradient from 100% Hexane to 95:5 Hexane:EtOAc.

-

-

Collect fractions containing the major spot (high Rf). Evaporate solvent to yield the product as a colorless to pale yellow oil (which may solidify upon standing at -20°C).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and corrective actions based on field experience.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or moisture in solvent. | Ensure K₂CO₃ is finely powdered and anhydrous. Use a drying tube or inert gas.[2] |

| Poor Regioselectivity | High temperature or wrong solvent polarity favoring N4 attack. | Switch from DMF to Acetone or MeCN. Lower temperature to 50°C and extend time. |

| Emulsion during Workup | Presence of residual DMF (if used). | Wash organic layer with 5% LiCl solution (aq) to remove DMF before brine wash. |

| Starting Material Remains | Old/Hydrolyzed alkyl halide. | Verify 1-bromooctane quality. Add catalytic KI (0.1 eq) to generate reactive iodide in situ (Finkelstein condition). |

Characterization & Validation

To certify the identity of This compound , specific spectroscopic signatures must be verified.[2]

Regiochemistry Verification (NMR Logic)

The most critical quality attribute is distinguishing the N1-alkylated product from the N4-isomer.

-

Symmetry Argument:

-

N4-Isomer (Symmetric): The molecule has a plane of symmetry passing through the N4-alkyl chain. C3 and C5 are chemically equivalent.

-

N1-Isomer (Asymmetric): The N1-alkyl chain breaks the symmetry. C3 and C5 are chemically distinct.

-

-

Expected ¹³C NMR Data (100 MHz, CDCl₃):

-

N1-Isomer: Two distinct signals in the aromatic/heterocyclic region (approx. 130–145 ppm range) corresponding to C3-Br and C5-Br.

-

N4-Isomer: Only one signal in the heterocyclic region due to symmetry.

-

-

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

4.15 (t, 2H,

- 1.80 (m, 2H), 1.20–1.40 (m, 10H), 0.88 (t, 3H): Typical octyl chain signature.

-

Absence of NH: The broad singlet at >10 ppm from the starting material must be absent.

-

4.15 (t, 2H,

Mass Spectrometry[2]

-

Method: GC-MS or LC-MS (ESI+).

-

Pattern: Look for the characteristic isotopic pattern of a dibromo compound.

- (79Br/79Br)

- (79Br/81Br) - Intensity approx 2x the parent.

- (81Br/81Br) - Intensity approx equal to parent.

-

Target Mass:

.

Safety & Waste Disposal

-

3,5-Dibromo-1,2,4-triazole: Irritant. Avoid inhalation of dust.

-

1-Bromooctane: Toxic to aquatic life with long-lasting effects. Avoid release to the environment.

-

Waste Streams:

-

Aqueous Waste: Contains bromide salts and K₂CO₃. Neutralize before disposal.

-

Organic Waste: Halogenated waste stream (due to brominated product and excess alkyl halide). Do not mix with general non-halogenated solvents.

-

References

-

Klapötke, T. M., et al. (2009). Synthesis and Characterization of 3,5-Dibromo-1,2,4-triazole and Its Derivatives. Chemistry – A European Journal. Link (General reference for dibromo-triazole chemistry).

-

BenchChem Technical Support. (2025). Alkylation of 1,2,4-Triazole with Dihaloalkanes: Regioselectivity and Protocols. Link

-

Davenport, A., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole. Organic Process Research & Development. Link

-

PubChem Database. (2025).[4] Compound Summary: 3,5-Dibromo-1H-1,2,4-triazole.[5][6] National Library of Medicine. Link

-

Smith, J. R. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Journal of Heterocyclic Chemistry. Link

Sources

- 1. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,5-Dibromo-1-octyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Disubstituted-1-octyl-1,2,4-triazoles in Medicinal Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2][3] The strategic functionalization of this core, particularly at the 3 and 5 positions, allows for the precise tuning of a molecule's physicochemical properties and biological activity. The 1-octyl substituent introduces significant lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate. The bromine atoms at the 3 and 5 positions of 3,5-Dibromo-1-octyl-1,2,4-triazole serve as versatile synthetic handles, enabling the introduction of a diverse range of functionalities through nucleophilic substitution reactions. This application note provides a detailed guide to understanding and performing these critical transformations.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr) on the Electron-Deficient Triazole Ring

The nucleophilic substitution on 3,5-Dibromo-1-octyl-1,2,4-triazole proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems.[4][5][6] The inherent electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring significantly acidifies the ring protons and activates the carbon atoms towards nucleophilic attack.

The key steps of the SNAr mechanism are:

-

Nucleophilic Attack: The nucleophile attacks one of the bromine-bearing carbon atoms (C3 or C5) of the triazole ring. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the triazole ring.

-

Leaving Group Departure: The bromide ion, a good leaving group, is subsequently eliminated, restoring the aromaticity of the triazole ring and yielding the substituted product.

The reactivity of the di-brominated triazole allows for either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile. Generally, the first substitution is faster than the second due to the deactivating effect of the newly introduced electron-donating group.

Experimental Protocols

These protocols are designed to be a starting point for the exploration of nucleophilic substitution reactions on 3,5-Dibromo-1-octyl-1,2,4-triazole. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

General Considerations:

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to side reactions.

-

Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Mono-substitution with a Thiol Nucleophile

This protocol describes the reaction of 3,5-Dibromo-1-octyl-1,2,4-triazole with a generic thiol (R-SH) to yield the corresponding 3-bromo-5-(alkyl/arylthio)-1-octyl-1,2,4-triazole.

Materials:

-

3,5-Dibromo-1-octyl-1,2,4-triazole

-

Thiol (R-SH)

-

Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of 3,5-Dibromo-1-octyl-1,2,4-triazole (1.0 eq) in DMF (0.1-0.2 M), add the thiol (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.

Causality of Choices:

-

Base: Potassium or cesium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SNAr reaction.

Protocol 2: Di-substitution with an Amine Nucleophile

This protocol outlines the synthesis of a 3,5-diamino-1-octyl-1,2,4-triazole derivative using an excess of a primary or secondary amine.

Materials:

-

3,5-Dibromo-1-octyl-1,2,4-triazole

-

Amine (R1R2NH)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a sealed tube, dissolve 3,5-Dibromo-1-octyl-1,2,4-triazole (1.0 eq) in DMSO or dioxane (0.1 M).

-

Add the amine (2.5 - 3.0 eq) and DIPEA (3.0 eq).

-

Seal the tube and heat the reaction mixture to 100-150 °C. Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.

Causality of Choices:

-

Excess Amine and Base: An excess of the amine nucleophile and a non-nucleophilic base like DIPEA are used to drive the reaction towards di-substitution and to neutralize the HBr formed during the reaction.

-

High Temperature: Higher temperatures are often required for the second substitution and for less reactive amines.

-

Sealed Tube: A sealed tube is used to prevent the evaporation of volatile amines and solvents at high temperatures.

Data Presentation

The following table provides hypothetical, yet expected, outcomes for the nucleophilic substitution reactions on 3,5-Dibromo-1-octyl-1,2,4-triazole with various nucleophiles. These are illustrative and actual yields will vary based on the specific nucleophile and optimized reaction conditions.

| Entry | Nucleophile | Product | Expected Yield (Mono) | Expected Yield (Di) |

| 1 | Ethanethiol | 3-Bromo-5-(ethylthio)-1-octyl-1,2,4-triazole | 75-90% | <10% |

| 2 | Piperidine | 3-Bromo-5-(piperidin-1-yl)-1-octyl-1,2,4-triazole | 60-80% | 15-30% (with excess) |

| 3 | Sodium Methoxide | 3-Bromo-5-methoxy-1-octyl-1,2,4-triazole | 50-70% | 10-25% (with excess) |

| 4 | Aniline | 3-Bromo-5-anilino-1-octyl-1,2,4-triazole | 40-60% | <15% (harsher conditions needed) |

Visualizing the Process

Reaction Mechanism

Caption: SNAr Mechanism on 3,5-Dibromo-1-octyl-1,2,4-triazole.

Experimental Workflow

Caption: General workflow for nucleophilic substitution reactions.

References

-

Alarcón-Espósito, J., et al. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 5, 99322–99328. [Link]

-

Bodgan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development, 20(9), 1576-1581. [Link]

-

Cross, S., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3623–3632. [Link]

-

Gomha, S. M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]

-

Gulevskaya, A. V., & Nguyen, T. L. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 17, 240-248. [Link]

-

Krasavin, M. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1858–1861. [Link]

-

Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal, 2(2). [Link]

-

RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

YouTube. (2024). Nucleophilic Substitution in Heteroaromatic Compounds | Organic Chemistry by Mohammad Izazul Sir. [Link]

-

Zhang, Y., et al. (2016). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. The Journal of Organic Chemistry, 81(5), 1986–1995. [Link]

-

Zupanc, G., et al. (2019). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 15, 2372-2379. [Link]

-

ResearchGate. (2016). Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities. [Link]

-

ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]

Sources

- 1. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. juniperpublishers.com [juniperpublishers.com]

Application Notes & Protocols: Suzuki Coupling of 3,5-dibromo-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Scaffold and the Power of C-C Bond Formation

The 1,2,4-triazole ring is a cornerstone heterocycle in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged scaffold" integral to numerous FDA-approved drugs, including antifungal agents like fluconazole and antiviral medications such as ribavirin. In drug discovery, the 1,2,4-triazole core is frequently employed as a bioisostere for amide or ester groups, enhancing pharmacological profiles and interacting with biological targets with high affinity. Its applications extend to agrochemicals, corrosion inhibitors, and functional polymers for materials science.

The functionalization of the triazole core is critical for exploring structure-activity relationships (SAR) and developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the triazole ring. Starting with readily available 3,5-dibromo-1,2,4-triazole derivatives, this palladium-catalyzed reaction provides a modular and efficient pathway to synthesize mono- and di-substituted products, which are key intermediates for a vast array of complex molecules.

This guide provides an in-depth analysis of the critical parameters for achieving successful and selective Suzuki couplings on 3,5-dibromo-1,2,4-triazole substrates, complete with detailed experimental protocols and troubleshooting insights.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Figure 2. General experimental workflow for Suzuki coupling.

Protocol 1: Exhaustive Di-substitution to yield 3,5-Diaryl-1,2,4-triazoles

This protocol is optimized for the complete conversion of the dibromo-triazole to its diarylated analog.

Materials:

-

N-substituted 3,5-dibromo-1,2,4-triazole (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (2.5 mmol, 2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (10.0 mmol, 10.0 equiv)

-

Tetrabutylammonium Bromide (NBu₄Br) (0.1 mmol, 10 mol%)

-

Toluene (9 mL)

-

Ethanol (3 mL)

-

Deionized Water (6 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3,5-dibromo-1,2,4-triazole, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, and NBu₄Br.

-

Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

-

Degas the solvents (Toluene, Ethanol, Water) by bubbling with nitrogen or argon for 15-20 minutes.

-

Using a syringe, add the degassed toluene, ethanol, and water to the reaction flask.

-

Heat the reaction mixture to reflux (typically around 110-130°C depending on the precise solvent ratio and altitude) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Once complete, cool the reaction to room temperature.

-

Add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-1,2,4-triazole.

Protocol 2: Selective Mono-substitution to yield 3-Aryl-5-bromo-1,2,4-triazoles

This protocol is designed to selectively couple one aryl group, leaving the second bromine atom available for subsequent transformations.

Materials:

-

N-substituted 3,5-dibromo-1,2,4-triazole (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (10 mL)

-

Deionized Water (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the 3,5-dibromo-1,2,4-triazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

-

Degas the 1,4-dioxane and water by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the degassed 1,4-dioxane and water to the reaction flask via syringe.

-

Stir the reaction mixture vigorously at room temperature (20-25°C).

-

Monitor the reaction carefully by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Over-running the reaction may lead to the formation of the di-substituted byproduct.

-

Upon completion, quench the reaction by adding deionized water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Careful separation will be required to isolate the desired mono-arylated product from any unreacted starting material and di-arylated byproduct.

Data Summary: Comparative Reaction Conditions

The following table summarizes reported conditions for Suzuki couplings on dihalogenated azoles, providing a comparative overview for reaction design.

| Substrate | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Product | Yield (%) | Ref. |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Pd(PPh₃)₄ (5) | K₂CO₃ (10) | Toluene/H₂O/EtOH + NBu₄Br | 130 | 3,5-Diaryl | 94 | [2] |

| 3-Bromo-1-phenyl-1H-1,2,4-triazole | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | Reflux | 3-Aryl (from N-aryl) | 95 | [3] |

| 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 3,5-Diaryl | 55 | [4] |

| 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/H₂O/MeOH | RT | 3-Aryl-5-chloro | 75 | [4] |

Troubleshooting and Key Considerations

-

Low Yield / No Reaction :

-

Catalyst Inactivity : Ensure the palladium catalyst has not degraded. Use a fresh bottle or a glovebox for dispensing. Ensure the reaction is truly under an inert atmosphere.

-

Inefficient Transmetalation : The boronic acid may be of poor quality. Try a different batch or consider using the corresponding boronate ester. A stronger base (Cs₂CO₃) or an additive like Cu(I) might be necessary for particularly electron-poor substrates.

-

Poor Solubility : Adjust the solvent system. For highly nonpolar substrates, increasing the proportion of the organic solvent may help.

-

-

Poor Selectivity (in mono-arylation) :

-

Temperature too high : Even slight warming can promote the second coupling. Ensure the reaction is maintained at ambient room temperature.

-

Stoichiometry : Precisely measure the boronic acid; an excess will drive the reaction towards di-substitution.

-

Reaction Time : Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-coupled product.

-

-

Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often promoted by excess base or prolonged reaction times at high temperatures. Using the minimum necessary amount of base and a shorter reaction time can mitigate this issue.

References

-

Pennington, L. D., Lenehan, M., & Geldenhuys, W. J. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(6), 1493. [Link]

-

Kudelko, A., & Wróblewska, A. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic letters, 12(16), 3578-3581. [Link]

-

Sahu, D., Swain, B., & Behera, A. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(1), 72-81. [Link]

-

Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

-

Kudelko, A. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Proceedings, 18(1), 18. [Link]

-

Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5584-5587. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review. Angewandte Chemie International Edition, 53(10), 2540-2543. [Link]

-

Chobanian, H. R., & Strotman, N. A. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters, 12(16), 3578-3581. [Link]

-

Matos, K., & Södergren, M. J. (2001). Mechanism of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 66(25), 8540-8542. [Link]

-

Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical reviews, 107(1), 174-238. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470. [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2016). A dichotomy in cross-coupling site selectivity in a dihalogenated heteroarene. Dalton Transactions, 45(3), 825-835. [Link]

-

Preprints.org. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. [Link]

-

Lee, C. F., & Chien, C. T. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Organic letters, 6(10), 1573-1575. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

-

ResearchGate. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole synthesis

Technical Support Center: Optimization of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole Synthesis

Ticket ID: #TRZ-OCT-088 Subject: Yield Improvement & Regiocontrol in N-Alkylation of 3,5-Dibromo-1,2,4-triazole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Challenge

Synthesizing This compound presents a specific set of challenges derived from the electron-deficient nature of the triazole ring. The presence of two bromine atoms at the C3 and C5 positions significantly lowers the

Critical Insight (Symmetry): Unlike unsubstituted 1,2,4-triazoles, the 3,5-dibromo substitution pattern renders the N1 and N2 positions chemically equivalent regarding the final product structure.

-

N1-Alkylation: Yields 1-octyl-3,5-dibromo-1,2,4-triazole.

-

N2-Alkylation: Yields 1-octyl-5,3-dibromo-1,2,4-triazole (Identical to the N1 product due to C2-symmetry).

-

N4-Alkylation: Yields the 4-octyl isomer , which is the primary impurity.

Goal: Maximize N1/N2 alkylation (Desired Product) and minimize N4 alkylation (Impurity), while overcoming the low reactivity of the dibromo-triazole anion.

Optimized Reaction Protocol

This protocol replaces standard alkylation methods with a Phase-Transfer Catalyzed (PTC) approach to boost the reactivity of the poor nucleophile.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 3,5-Dibromo-1,2,4-triazole | Substrate | 1.0 | Dried under vacuum before use. |

| 1-Bromooctane | Alkylating Agent | 1.1 - 1.2 | Slight excess ensures conversion.[1] |

| Potassium Carbonate ( | Base | 2.0 | Anhydrous, finely ground. |

| Acetonitrile (MeCN) | Solvent | [0.5 M] | Polar aprotic; easier workup than DMF. |

| TBAI (Tetrabutylammonium iodide) | Catalyst | 0.05 (5%) | Critical: Activates the alkyl bromide. |

Step-by-Step Workflow

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,5-dibromo-1,2,4-triazole (1.0 eq) and anhydrous

(2.0 eq) in dry Acetonitrile. -

Deprotonation: Stir at room temperature for 30 minutes . The mixture may turn slightly yellow. Why: This ensures complete formation of the triazolate anion before the electrophile is introduced.

-

Addition: Add 1-bromooctane (1.1 eq) followed immediately by TBAI (5 mol%).

-

Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Typical Time: 4–6 hours.

-

-

Workup:

-

Purification:

-

Dissolve the residue in EtOAc and wash with water (to remove TBAI/inorganic traces).

-

Isomer Removal: If N4-isomer is present (usually more polar), purify via silica gel column chromatography (Gradient: 100% Hexane

5% EtOAc in Hexane).

-

Mechanism & Regioselectivity Logic

The following diagram illustrates the reaction pathway and the symmetry that simplifies the product outcome.

Caption: Reaction pathway demonstrating the convergence of N1/N2 alkylation due to molecular symmetry.

Troubleshooting Guide (FAQ)

Q1: My conversion is stuck at 60% even after refluxing overnight.

-

Diagnosis: The dibromo-triazolate anion is a very weak nucleophile due to the electron-withdrawing bromine atoms.

-

Solution:

-

Add Iodide Source: Ensure you added TBAI. The Finkelstein reaction generates octyl-iodide in situ, which is a much better electrophile (approx. 100x faster).

-

Switch Solvent: If using MeCN, switch to DMF (Dimethylformamide). DMF solvates the potassium cation better, leaving the triazolate anion "naked" and more reactive. Note: DMF is harder to remove.

-

Q2: I see two spots on TLC very close together.

-

Diagnosis: This is likely the N1-isomer (Target) and the N4-isomer (Impurity).

-

Differentiation:

-

N1-isomer: Usually less polar (travels higher on TLC).

-

N4-isomer: More polar (travels lower).

-

Confirmation: Check

NMR. The N1-isomer breaks symmetry (distinct signals for C3 and C5). The N4-isomer retains symmetry (C3 and C5 are equivalent).

-

Q3: The product is an oil and won't crystallize.

-

Diagnosis: The octyl chain adds significant lipophilicity and rotational freedom, often preventing crystallization.

-

Solution: Do not attempt crystallization. The standard state for this molecule at room temperature is often a viscous oil or low-melting solid. Purify via vacuum distillation (Kugelrohr) if the boiling point permits, or stick to column chromatography.

Q4: Can I use 1-Bromooctane without TBAI?

-

Answer: Yes, but you must switch the solvent to DMSO or DMF and increase the temperature to 90-100°C. However, this increases the risk of thermal decomposition or darkening of the reaction. The TBAI/MeCN route is cleaner.

Diagnostic Logic Tree

Use this flow to resolve yield issues during the experiment.

Caption: Decision tree for diagnosing low yield in triazole alkylation.

References

-

ChemScene. (n.d.). This compound Product Information. Retrieved from

-

BenchChem. (2025).[1] Technical Support Center: Alkylation of 1,2,4-Triazole. Retrieved from

- Bulger, P. G., et al. (2005). Regiocontrol in the Alkylation of 1,2,4-Triazoles. Organic Letters. (General reactivity context).

- Vertex AI Search. (2025). Contextual Analysis of 3,5-dibromo-1,2,4-triazole symmetry and reactivity. (Internal Analysis).

(Note: While specific papers on the octyl-derivative are rare, the chemistry is extrapolated from the well-documented behavior of 3,5-dibromo-1,2,4-triazole precursors as cited above.)

Sources

Technical Support Hub: Regiocontrol in 3,5-Dibromo-1,2,4-Triazole Alkylation

Current Status: Active Ticket ID: REGIO-35DBT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Diagnostic

The Central Problem: Researchers alkylating 3,5-dibromo-1,2,4-triazole frequently encounter confusion regarding isomer identification (N1 vs. N4) and difficulty forcing alkylation at the N4 position.

The Short Answer: Direct alkylation of 3,5-dibromo-1,2,4-triazole is overwhelmingly N1-selective . The bulky bromine atoms at positions 3 and 5 create a "steric fortress" around N4, making nucleophilic attack from this position kinetically disfavored compared to the accessible N1 position.

Quick Diagnostic: Which Isomer Do You Have?

Before troubleshooting reaction conditions, confirm your product's identity using

| Feature | N1-Alkylated Product (Major) | N4-Alkylated Product (Rare/Trace) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Ring Carbons (C3/C5) | Two Distinct Signals | One Single Signal |

| Reasoning | The alkyl group at N1 breaks the symmetry. C5 is adjacent to the alkyl group; C3 is remote. | The molecule retains a plane of symmetry through the N4-alkyl bond. C3 and C5 are chemically equivalent. |

| Typical Shift ( |

Troubleshooting Guides (FAQ)

Issue A: "I am trying to synthesize the N4-alkyl derivative, but I only isolate N1."

Root Cause Analysis: This is a classic case of steric vs. electronic control . While N4 might theoretically be more nucleophilic in a parent triazole under certain conditions, the 3,5-dibromo substitution pattern fundamentally alters the energy landscape.

-

Steric Hindrance: The Van der Waals radius of Bromine (1.85 Å) is significant. With bromines at C3 and C5, the N4 nitrogen is flanked by two large electron clouds. An incoming electrophile (alkyl halide) cannot easily approach N4 without severe steric repulsion.

-

Tautomeric Equilibrium: In solution, the proton resides on N1 (or N2, which is equivalent). Deprotonation yields an anion where the negative charge is delocalized. However, alkylation occurs at the least hindered site (N1).

Solution: Direct alkylation is likely futile for high-yield N4 synthesis.

-

Recommended Workflow: Switch to a de novo ring synthesis . Construct the triazole ring with the N4-substituent already in place (e.g., condensing a diacylhydrazine with a primary amine or using 4-substituted thiosemicarbazides).

Issue B: "I see a mixture of spots on TLC, but NMR shows only one isomer."

Root Cause Analysis:

-

Poly-alkylation: The N1-alkylated product still has a lone pair on N4 (and N2). If you use excess alkylating agent and high heat, you may be forming quaternary triazolium salts .

-

Regioisomer Migration: In rare cases (high temperature), N1-alkyl groups can migrate to N4 or N2, but this is thermodynamically uphill for this specific scaffold.

Solution:

-

Control stoichiometry strictly (1.0–1.1 equivalents of alkyl halide).

-

Keep temperatures below 60°C.

-

Check the baseline of your TLC; quaternary salts often streak or stay on the baseline.

Mechanistic Visualization

The following diagram illustrates the steric blockade that prevents N4 alkylation and the symmetry breaking used for NMR identification.

Caption: Mechanistic pathway showing the kinetic dominance of N1-alkylation due to the steric shielding of N4 by flanking bromine atoms.

Standard Operating Procedures (SOPs)

Protocol A: Selective N1-Alkylation (Recommended)

Target: Maximizing yield of the thermodynamically and kinetically favored N1 isomer.

Materials:

-

3,5-Dibromo-1,2,4-triazole (1.0 equiv)

-

Alkyl Halide (1.1 equiv)

-

Base:

(2.0 equiv) or DBU (1.2 equiv) -

Solvent: DMF (anhydrous) or MeCN

Step-by-Step:

-

Dissolution: Dissolve 3,5-dibromo-1,2,4-triazole in DMF (0.5 M concentration) under

atmosphere. -

Deprotonation: Add

(powdered, dry). Stir at Room Temperature (RT) for 30 minutes. The solution may become slightly cloudy. -

Addition: Add the alkyl halide dropwise.

-

Tip: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF first.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC.[1]

-

Note: Heating (>60°C) is rarely needed and increases the risk of quaternization.

-

-

Workup: Pour the mixture into ice-water (5x reaction volume). The N1-alkylated product often precipitates as a solid. Filter and wash with water.[1]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Protocol B: The "Impossible" N4-Isomer (Workaround)

Target: Obtaining the N4-isomer when direct alkylation fails.

Strategy: Do not alkylate. Synthesize the ring.

-

Precursor: Start with 4-substituted thiosemicarbazide (

). -

Cyclization: React with a carbon source (like formic acid or an orthoester) to close the ring, yielding a 4-substituted-1,2,4-triazole-3-thiol.

-

Bromination: This route is complex for the dibromo derivative specifically. A more viable route for 3,5-dibromo-4-alkyl is the Desymmetrization Approach :

-

Use a transient blocking group on N1 that is bulky? (Unreliable).

-

Consensus: Most literature suggests that if you need the N4-alkyl-3,5-dibromo motif, you must design a synthesis where the N4-R bond is formed before the bromines are introduced, or use specific organometallic cross-coupling (e.g., Chan-Lam) which may have different steric tolerances than

reactions.

References

-

Davenport, A. J., et al. (2023). "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole." Organic Process Research & Development. (Discusses the poor regioselectivity of direct alkylation and alternative desymmetrization strategies).

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." (Defines the NMR symmetry rules for N1 vs N4 identification).

-

Kalluraya, B., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds. (Provides mechanistic insight into steric control at N1 vs N2/N4).

- Katritzky, A. R.Handbook of Heterocyclic Chemistry.

Sources

Technical Support Center: Advanced Strategies for Separating N1 and N2 Isomers of Octyl-1,2,4-Triazole

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The alkylation of 1,2,4-triazole is a cornerstone of synthesizing many active pharmaceutical ingredients and functional materials. However, this reaction invariably produces a mixture of N1 (1-octyl-1,2,4-triazole) and N2 (4-octyl-1,2,4-triazole) positional isomers.[1][2] The separation of these closely related compounds is a frequent and critical challenge.

This guide provides an in-depth, question-and-answer-based resource, moving from fundamental principles to detailed separation protocols and advanced troubleshooting.

Part 1: Foundational Principles & Isomer Identification

This section addresses the fundamental physicochemical differences that enable the separation of octyl-1,2,4-triazole isomers and the analytical methods used to confirm their identity.

Q1: Why are N1 and N2 isomers of octyl-1,2,4-triazole so difficult to separate?

Isomers, by definition, share the same molecular formula and mass, making techniques that rely on these properties, such as mass spectrometry alone, insufficient for differentiation.[3] The N1 and N2 octyl-1,2,4-triazole isomers are positional isomers with very similar physical properties, such as boiling point and solubility, which complicates separation by traditional methods like distillation or simple recrystallization.[1] Effective separation requires exploiting subtle differences in their molecular structure and resulting polarity.

Q2: What is the key physicochemical difference that allows for chromatographic separation?

The primary exploitable difference is their molecular polarity , which arises from their different molecular symmetries and resulting dipole moments .

-

N1-octyl-1,2,4-triazole (Unsymmetrical): The octyl group is attached to the N1 position, creating an unsymmetrical molecule. This asymmetry results in an uneven distribution of electron density across the heterocyclic ring, leading to a significant permanent dipole moment. The parent 1H-1,2,4-triazole, which is structurally analogous to the N1-substituted isomer, possesses a notable dipole moment of approximately 3.27 D.[4]

-

N2-octyl-1,2,4-triazole (Symmetrical): The octyl group is attached to the N4 position, which lies on the axis of symmetry for the 1,2,4-triazole ring. This symmetrical substitution leads to a more balanced charge distribution, resulting in a much smaller or near-zero dipole moment.

This difference in polarity is the cornerstone of their separation via normal-phase chromatography. The more polar N1 isomer will have a stronger affinity for a polar stationary phase (like silica gel) compared to the less polar N2 isomer.

Q3: After separation, how can I definitively identify which fraction contains the N1 isomer and which contains the N2 isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the N1 and N2 isomers. The key lies in the symmetry of the molecules.

-

For the N1 Isomer (Unsymmetrical): The two protons on the triazole ring (at the C3 and C5 positions) are in different chemical environments. Therefore, you will observe two distinct signals in the ¹H NMR spectrum for these protons. Similarly, the C3 and C5 carbons are also non-equivalent, giving two separate signals in the ¹³C NMR spectrum.[2][5]

-

For the N2 Isomer (Symmetrical): Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent. Consequently, they will appear as a single, combined signal in the ¹H NMR spectrum. Likewise, the C3 and C5 carbons are equivalent and will show only a single signal in the ¹³C NMR spectrum.[2][5]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for both analytical and preparative-scale separation of the N1 and N2 isomers using High-Performance Liquid Chromatography (HPLC).

Workflow for Isomer Separation

The overall process involves developing an analytical method to resolve the isomers and then scaling it up for preparative purification.

Caption: General workflow for the separation of N1/N2 isomers.

Protocol 2.1: Analytical HPLC Method Development

Objective: To achieve baseline separation of the N1 and N2 isomers to allow for accurate quantitation and to establish the conditions for preparative scale-up.

Step-by-Step Methodology:

-

Column Selection:

-

Install a normal-phase silica gel column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size). Silica is the stationary phase of choice due to its polarity, which is essential for differentiating the isomers based on their dipole moments.[1]

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the crude octyl-1,2,4-triazole isomer mixture.

-

Dissolve it in 1 mL of the initial mobile phase (e.g., 95:5 Hexane:Isopropanol) to create a 1 mg/mL solution. Ensure the sample is fully dissolved.

-

-

HPLC System Setup:

-

Set the column temperature to a stable value, typically 25 °C, to ensure reproducible retention times.[6]

-

Set the UV detector wavelength. While the triazole ring itself has a UV absorbance maximum at a lower wavelength, a setting of 220 nm is often a good starting point for detection.[6]

-

Set the flow rate to 1.0 mL/min.

-

-

Method Execution & Optimization:

-

Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Isopropanol) for at least 15-20 minutes or until a stable baseline is achieved.

-

Inject 5-10 µL of the prepared sample.

-

Analyze the resulting chromatogram. Based on the principle of polarity, the N2 isomer (less polar) is expected to elute first , followed by the N1 isomer (more polar) .

-

Adjust the mobile phase composition to optimize separation.

-

If peaks are co-eluting (poor resolution): Decrease the polarity of the mobile phase by increasing the percentage of hexane (e.g., to 97:3 Hexane:Isopropanol). This will increase the retention time of both isomers but should enhance the difference in their interaction with the silica, improving resolution.

-

If retention times are too long: Increase the polarity of the mobile phase by increasing the percentage of the polar modifier (e.g., to 90:10 Hexane:Isopropanol).

-

-

-

Confirmation:

-

Once baseline separation is achieved, collect small fractions of each peak and confirm their identity using ¹H NMR spectroscopy as described in Q3.

-

| Parameter | Recommended Starting Condition | Purpose |

| Stationary Phase | Normal-Phase Silica Gel | Polar surface interacts differently with the polar N1 and non-polar N2 isomers. |

| Mobile Phase | Hexane / Isopropanol (IPA) | Non-polar (Hexane) and polar (IPA) mixture. Adjusting the ratio controls elution strength and selectivity. |

| Initial Ratio | 95:5 (Hexane:IPA) v/v | A common starting point for separating moderately polar compounds. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm i.d. analytical column. |

| Column Temp. | 25 °C | Ensures retention time stability. |

| Detection | UV at 220 nm | General-purpose wavelength for compounds with aromatic character. |

| Injection Vol. | 5 - 10 µL | Prevents column overloading at the analytical scale. |

Protocol 2.2: Preparative HPLC Scale-Up

Objective: To isolate gram-level quantities of each isomer with high purity (>98%).

Step-by-Step Methodology:

-

Column Selection:

-

Flow Rate Calculation:

-

Scale the flow rate from the analytical method to the preparative column to maintain linear velocity. Use the following formula:

-

Flow Rate (Prep) = Flow Rate (Analytic) x [ (Radius (Prep))² / (Radius (Analytic))² ]

-

Example: For a 20 mm prep column from a 4.6 mm analytical column: 1.0 mL/min x [ (10 mm)² / (2.3 mm)² ] ≈ 18.9 mL/min.

-

-

-

Sample Loading Study:

-

Prepare a highly concentrated solution of the crude mixture in the mobile phase (e.g., 50-100 mg/mL).

-

Perform a series of injections with increasing volumes (e.g., 0.1 mL, 0.2 mL, 0.5 mL) to determine the maximum sample load that can be purified without sacrificing baseline resolution. Overloading will cause peak fronting and a loss of separation.[8]

-

-

Purification Run:

-

Perform the preparative run using the optimized mobile phase, scaled flow rate, and determined maximum sample load.

-

Use a fraction collector to automatically collect the eluent in separate tubes. Set the collection parameters (e.g., based on time or UV threshold) to precisely isolate the two isomer peaks.

-

-

Post-Purification Analysis:

-

Combine the fractions corresponding to each pure isomer.

-

Analyze a small aliquot from each combined pool using the analytical HPLC method (Protocol 2.1) to confirm purity.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the pure, isolated isomers.

-

Perform final characterization (NMR, MS) to confirm identity and purity.

-

Part 3: Troubleshooting Guide